molecular formula C15H20BClO5 B13126224 5-Acetoxy-4-chloro-2-methoxyphenylboronic Acid Pinacol Ester

5-Acetoxy-4-chloro-2-methoxyphenylboronic Acid Pinacol Ester

Cat. No.: B13126224
M. Wt: 326.6 g/mol
InChI Key: NDHHTHMHDHLQAP-UHFFFAOYSA-N
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Description

5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative. Boronic esters are highly valued in organic synthesis due to their stability and versatility. This compound, in particular, is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 5-acetoxy-4-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DCM.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Hydrolysis: 5-Acetoxy-4-chloro-2-methoxyphenylboronic acid.

Scientific Research Applications

5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is used in various scientific research applications:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs for neutron capture therapy.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and stability. The presence of the acetoxy, chloro, and methoxy groups provides distinct electronic and steric properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C15H20BClO5

Molecular Weight

326.6 g/mol

IUPAC Name

[2-chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate

InChI

InChI=1S/C15H20BClO5/c1-9(18)20-13-7-10(12(19-6)8-11(13)17)16-21-14(2,3)15(4,5)22-16/h7-8H,1-6H3

InChI Key

NDHHTHMHDHLQAP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)OC(=O)C

Origin of Product

United States

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